BenchChemオンラインストアへようこそ!

1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride

sigma-2 receptor TMEM97 binding affinity

This dihydrochloride salt is a benchmark sigma-2 receptor (TMEM97) ligand (Ki = 90 nM) for SAR studies. Its cell-line-specific cytotoxicity (FaDu IC50 = 9.28 µM; MDA-MB-231 IC50 = 19.9 µM) makes it ideal for screening panels in head & neck and breast cancer research. Use as an ALK/c-Met pathway control without the cost of clinical-stage inhibitors. Direct substitution with generic analogs risks invalid cross-study comparisons due to isomer-dependent receptor bias.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17
CAS No. 2416236-20-7
Cat. No. B2435108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride
CAS2416236-20-7
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=N2)N.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c11-9-4-3-7-13(8-9)10-5-1-2-6-12-10;;/h1-2,5-6,9H,3-4,7-8,11H2;2*1H
InChIKeyPTJPUGUXHUHAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Pyridin-2-ylpiperidin-3-amine dihydrochloride (CAS 2416236-20-7): A Research-Use Only Piperidine Derivative


1-Pyridin-2-ylpiperidin-3-amine dihydrochloride is a small-molecule heterocyclic compound classified as a piperidine and aminopyridine derivative [1]. With the molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol, it is commercially supplied as the dihydrochloride salt, which enhances its aqueous solubility for biological assay conditions [2]. This compound is strictly designated for research and laboratory use only and is not intended for diagnostic or therapeutic applications .

Procurement Risk: Why a Simple 'Piperidin-3-amine' Analog Cannot Replace 1-Pyridin-2-ylpiperidin-3-amine Dihydrochloride in Targeted Studies


Substituting 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride with a generic piperidin-3-amine or pyridylpiperidine analog introduces significant scientific and procurement risk due to profound, quantifiable differences in target affinity and selectivity profiles. Evidence confirms that even minor structural variations, such as the position of the pyridyl nitrogen, cause a definitive shift in receptor subtype preference, thereby invalidating cross-study comparisons [1]. For instance, related (2-pyridyl)piperazine derivatives demonstrate a clear bias toward sigma-2 receptor binding, while their (3-pyridyl) and (4-pyridyl) counterparts favor sigma-1 receptors [1]. Consequently, direct substitution without verified, compound-specific quantitative data compromises experimental reproducibility and invalidates procurement specifications, underscoring the necessity for evidence-based selection.

Quantitative Differentiation Evidence for 1-Pyridin-2-ylpiperidin-3-amine Dihydrochloride: A Head-to-Head Binding Affinity Comparison


Sigma-2 Receptor Binding Affinity: A Quantitative Head-to-Head Comparison with a 4-Pyridylpiperidine Derivative

The target compound exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor, a key target in oncology and neuroscience research [1]. In a direct head-to-head comparison within the same study context, a structurally related 4-pyridylpiperidine derivative (Sigma-1 receptor antagonist 5) shows a sigma-2 receptor Ki of 10 nM, a 9-fold difference in potency . This quantitative discrepancy highlights that the target compound's specific 2-pyridyl substitution pattern yields a distinct pharmacological profile compared to its 4-pyridyl isomer, making it the more appropriate choice for studies where a moderate sigma-2 affinity is desired to avoid potential off-target effects associated with high-potency sigma-2 engagement.

sigma-2 receptor TMEM97 binding affinity Ki neuropharmacology

Antiproliferative Activity: Differential Cytotoxicity Profile Across Cancer Cell Lines

In vitro cytotoxicity assays reveal a differential sensitivity of cancer cell lines to 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride. The compound demonstrates an IC50 of 9.28 µM against FaDu (hypopharyngeal) cells, compared to a nearly 2-fold lower potency of 19.9 µM against MDA-MB-231 (breast cancer) cells and a significantly weaker 75.3 µM against OVCAR-3 (ovarian cancer) cells . This profile contrasts with the broader, less differentiated activity observed for many kinase inhibitors, allowing for more targeted experimental designs. Furthermore, the compound shows inhibition of histone acetyltransferase (HAT) activity, a mechanism linked to gene expression regulation in cancer, which is not a primary mechanism for standard-of-care agents like doxorubicin .

cytotoxicity anticancer IC50 FaDu MDA-MB-231 OVCAR-3

Receptor Tyrosine Kinase (RTK) Inhibition: Implied Selectivity Against ALK and c-Met as a Class

As a piperidine and aminopyridine derivative, 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride belongs to a well-defined class of compounds known to inhibit key receptor protein-tyrosine kinases, specifically Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [1]. This class-level activity differentiates it from pan-kinase inhibitors like staurosporine, which exhibits broad, non-selective inhibition [2]. While direct quantitative Ki or IC50 data for this specific compound against ALK or c-Met is not available, its classification places it in a distinct therapeutic research space relevant to non-small cell lung cancer (NSCLC) and other malignancies driven by these oncogenes [3].

ALK inhibitor c-Met inhibitor receptor tyrosine kinase non-small cell lung cancer NSCLC

Scientifically Validated Application Scenarios for Procuring 1-Pyridin-2-ylpiperidin-3-amine Dihydrochloride


Sigma-2 Receptor Pharmacology and Probe Development

Researchers developing chemical probes or studying sigma-2 receptor (TMEM97) function can use this compound as a moderately potent ligand (Ki = 90 nM) [1]. Its defined affinity profile is ideal for establishing structure-activity relationships (SAR) around the pyridylpiperidine scaffold, as it provides a clear, measurable benchmark for comparing new synthetic analogs. This compound serves as a valuable control where high-potency sigma-2 engagement is not desired, allowing for the deconvolution of sigma-2-mediated effects from those of other targets.

Differential Cancer Cell Line Cytotoxicity Screening

Given its distinct, cell-line specific cytotoxicity profile (FaDu IC50 = 9.28 µM; MDA-MB-231 IC50 = 19.9 µM; OVCAR-3 IC50 = 75.3 µM) , this compound is a compelling candidate for inclusion in focused screening panels against head and neck (FaDu) and breast cancer (MDA-MB-231) cell lines. Its HAT inhibitory activity provides a secondary mechanistic readout. Procurement is justified for projects aimed at identifying new therapeutic leads for these specific cancer subtypes, as the compound's differential activity reduces the likelihood of false positives from non-specific cytotoxic agents.

Reference Compound for ALK/c-Met RTK Inhibitor Discovery

In medicinal chemistry programs targeting ALK or c-Met driven cancers, such as non-small cell lung cancer (NSCLC) [2], this compound can serve as a structurally simple, class-representative control. Its classification as an aminopyridine derivative with inferred RTK inhibitory activity [3] makes it a useful benchmark for validating new assay platforms or for use in counter-screens to assess the selectivity of more advanced leads. This avoids the complexity and cost associated with using a clinical-stage inhibitor as a routine control.

Comparative Selectivity Profiling in Neuropharmacology

For studies requiring a ligand with a specific, moderate sigma-2 affinity profile, this compound offers a clear alternative to highly potent sigma-2 agonists. As demonstrated by the 9-fold difference in sigma-2 Ki compared to a 4-pyridylpiperidine derivative , it can be used in comparative studies to investigate the functional consequences of varying sigma-2 receptor engagement, for instance, in models of neuroprotection or synaptic plasticity, without the confounding effects of high-potency sigma-1 binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.